molecular formula C19H22N2O4 B269276 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Numéro de catalogue B269276
Poids moléculaire: 342.4 g/mol
Clé InChI: ZFSWIUGWNPPEJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as E7046, is a novel small-molecule inhibitor that targets the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. The inhibition of IDO1 has been shown to enhance the anti-tumor immune response and has therefore become an attractive target for cancer immunotherapy.

Mécanisme D'action

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of IDO1, which leads to a decrease in the production of kynurenine and an increase in the availability of tryptophan. This shift in the tryptophan/kynurenine ratio has been shown to enhance the anti-tumor immune response by promoting the activation and proliferation of T cells.
Biochemical and physiological effects:
The inhibition of IDO1 by 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including:
1. Increased tryptophan availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the conversion of tryptophan to kynurenine, leading to an increase in the availability of tryptophan.
2. Decreased kynurenine production: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the production of kynurenine, which is an immunosuppressive metabolite.
3. Enhanced T cell activation: The increase in tryptophan availability and the decrease in kynurenine production promote the activation and proliferation of T cells, which are important for the anti-tumor immune response.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Specificity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a specific inhibitor of IDO1 and does not inhibit other enzymes in the kynurenine pathway.
2. Potency: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be a potent inhibitor of IDO1 in preclinical models.
3. Availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is commercially available and can be easily obtained for lab experiments.
The limitations of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Cost: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a relatively expensive compound, which may limit its use in some lab experiments.
2. Toxicity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have off-target effects or toxicity, which may need to be carefully evaluated in lab experiments.
List of future directions:
1. Combination therapy: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other immunotherapies to enhance the anti-tumor immune response.
2. Biomarker identification: Biomarkers may be identified to predict response to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and guide patient selection.
3. Mechanism of resistance: The mechanism of resistance to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be investigated to develop strategies to overcome resistance.
4. Clinical trial optimization: The optimal dose and schedule of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in clinical trials may be further optimized to improve efficacy and minimize toxicity.
5. Alternative targets: Alternative targets in the kynurenine pathway may be investigated to develop novel immunotherapies.

Méthodes De Synthèse

The synthesis of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent application (US20150119384A1) and involves the use of various reagents and solvents.

Applications De Recherche Scientifique

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in enhancing the anti-tumor immune response. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in various types of cancer, including melanoma, non-small cell lung cancer, and ovarian cancer.

Propriétés

Nom du produit

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Formule moléculaire

C19H22N2O4

Poids moléculaire

342.4 g/mol

Nom IUPAC

4-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

Clé InChI

ZFSWIUGWNPPEJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

SMILES canonique

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.